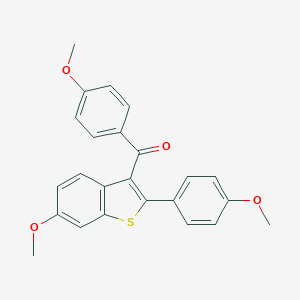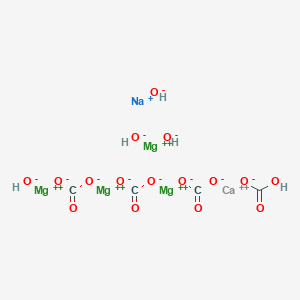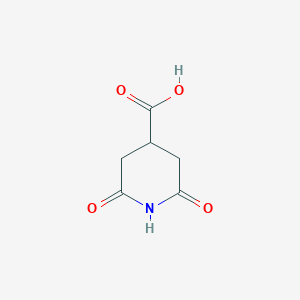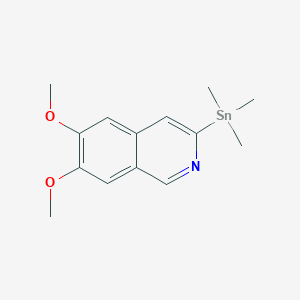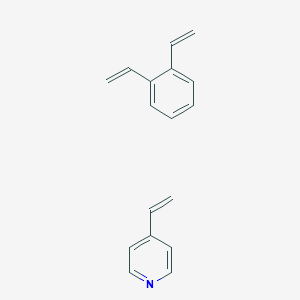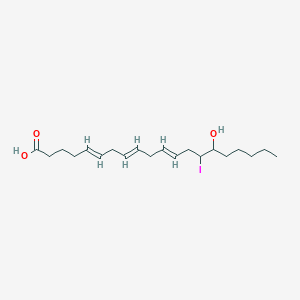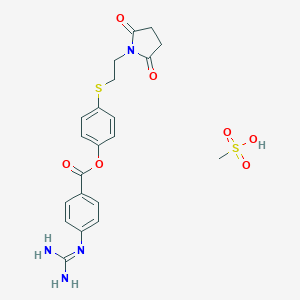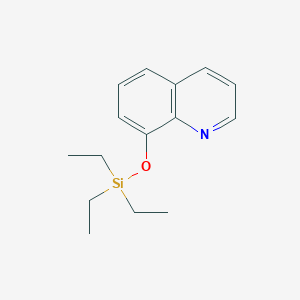
8-((Triethylsilyl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Triethylsilyl)oxy)quinoline, commonly known as TEQ, is a chemical compound that has gained significant attention in scientific research over the past few decades. TEQ is a versatile molecule that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions.
Mecanismo De Acción
TEQ acts as a ligand by coordinating with metal ions, such as palladium, copper, and nickel, to form stable complexes. These complexes can then participate in various catalytic reactions, including cross-coupling reactions, C-H activation, and cycloaddition reactions.
Efectos Bioquímicos Y Fisiológicos
TEQ has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TEQ can act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that TEQ may have potential therapeutic applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEQ has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various reactions. TEQ is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, TEQ has some limitations, including its toxicity and potential environmental hazards.
Direcciones Futuras
TEQ has several potential future directions for research. One area of interest is the development of TEQ-based catalysts for various chemical reactions. Another area of interest is the study of TEQ's potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, TEQ's potential environmental hazards should be studied to ensure its safe use in industrial applications.
Conclusion
In conclusion, TEQ is a versatile chemical compound that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions. TEQ has several potential applications in scientific research, including the synthesis of various heterocyclic compounds and natural products. Further research is needed to fully understand TEQ's potential therapeutic applications and environmental hazards.
Métodos De Síntesis
TEQ can be synthesized by reacting 8-hydroxyquinoline with triethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of TEQ as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
TEQ has been widely used in scientific research for its ability to act as a ligand in various metal-catalyzed reactions. It has been used in the synthesis of various heterocyclic compounds, including quinolines, isoquinolines, and benzimidazoles. TEQ has also been used as a reagent in the synthesis of various natural products, including alkaloids and terpenoids.
Propiedades
Número CAS |
120540-77-4 |
|---|---|
Nombre del producto |
8-((Triethylsilyl)oxy)quinoline |
Fórmula molecular |
C15H21NOSi |
Peso molecular |
259.42 g/mol |
Nombre IUPAC |
triethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |
Clave InChI |
CQYOPFARLWEYCC-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
Sinónimos |
Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
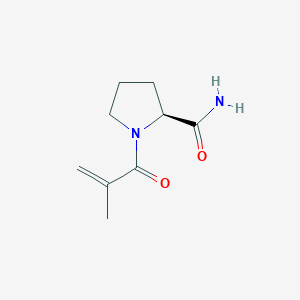
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
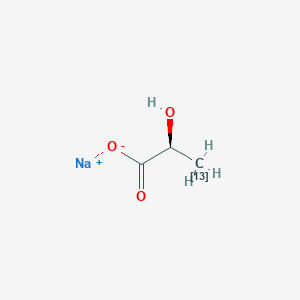
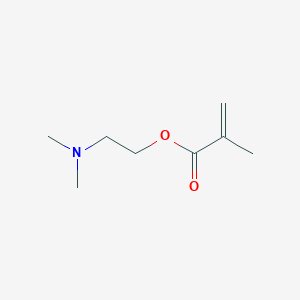
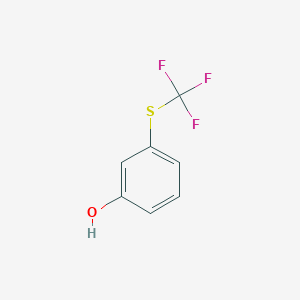
methanone](/img/structure/B52461.png)
